molecular formula C7H5NSSe B079380 2-Mercaptobenzselenazole CAS No. 10486-58-5

2-Mercaptobenzselenazole

Cat. No.: B079380
CAS No.: 10486-58-5
M. Wt: 214.2 g/mol
InChI Key: VVEQSNONASWWMH-UHFFFAOYSA-N
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Description

2-Mercaptobenzselenazole is an organoselenium compound with the molecular formula C7H5NSSe. It is a heterocyclic compound containing selenium, sulfur, and nitrogen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercaptobenzselenazole typically involves the cyclization of 2-aminothiophenol with selenium reagents. One common method includes the reaction of 2-aminothiophenol with selenium dioxide in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate selenoxide, which undergoes cyclization to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Mercaptobenzselenazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Mercaptobenzselenazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Mercaptobenzselenazole involves its interaction with molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, it can induce oxidative stress in cells, leading to cell death in cancer cells. The exact molecular pathways involved are still under investigation, but it is believed that the compound’s selenium atom plays a crucial role in its biological activity .

Comparison with Similar Compounds

    2-Mercaptobenzothiazole: Similar in structure but contains sulfur instead of selenium. It is widely used as a rubber vulcanization accelerator and has antimicrobial properties.

    2-Mercaptobenzoxazole: Contains oxygen instead of selenium. .

Uniqueness of 2-Mercaptobenzselenazole: The presence of selenium in this compound imparts unique chemical and biological properties that are not observed in its sulfur or oxygen analogs. Selenium’s ability to participate in redox reactions and form stable complexes with metals makes this compound a valuable compound for various applications in chemistry and biology .

Properties

IUPAC Name

3H-1,3-benzoselenazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NSSe/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEQSNONASWWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)[Se]2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NSSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475962
Record name 1,3-Benzoselenazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10486-58-5
Record name 2(3H)-Benzoselenazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10486-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzoselenazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Mercaptobenzselenazole

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